9-Phenylfluoren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenylfluoren-9-amine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by a phenyl group attached to the 9th position of a fluorene ring, with an amine group also at the 9th position. This compound is particularly notable for its stability and ability to act as a protecting group in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 9-Phenylfluoren-9-amine may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenylfluoren-9-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield hydrofluorene derivatives.
Substitution: Common substitution reactions involve halogenation or nitration at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated phenylfluorenes.
Wissenschaftliche Forschungsanwendungen
9-Phenylfluoren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nitrogen in enantiospecific synthesis to prevent racemization.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 9-Phenylfluoren-9-amine exerts its effects is primarily through its role as a protecting group. It stabilizes the nitrogen atom in amino acid derivatives, preventing unwanted reactions and maintaining enantiopurity. This is achieved by shielding the α-proton from removal, thus preventing racemization .
Vergleich Mit ähnlichen Verbindungen
Fluorenylmethyloxycarbonyl (Fmoc): Another protecting group used in peptide synthesis.
Benzyl (Bn): Commonly used in organic synthesis for protecting alcohols and amines.
tert-Butyloxycarbonyl (Boc): Widely used in peptide synthesis for protecting amine groups.
Uniqueness: 9-Phenylfluoren-9-amine is unique due to its ability to prevent racemization in enantiospecific synthesis, which is a significant advantage over other protecting groups like Fmoc and Boc. Its stability and effectiveness in maintaining enantiopurity make it a valuable compound in various synthetic applications .
Eigenschaften
CAS-Nummer |
6277-86-7 |
---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
9-phenylfluoren-9-amine |
InChI |
InChI=1S/C19H15N/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,20H2 |
InChI-Schlüssel |
BAFVNIPRLVNQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.